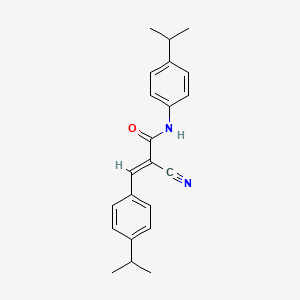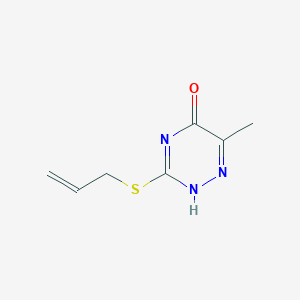
(E)-2-cyano-N,3-bis(4-propan-2-ylphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-cyano-N,3-bis(4-propan-2-ylphenyl)prop-2-enamide is an organic compound with a complex structure that includes cyano and amide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-N,3-bis(4-propan-2-ylphenyl)prop-2-enamide typically involves the reaction of 4-isopropylbenzaldehyde with malononitrile in the presence of a base to form the corresponding (E)-2-cyano-3-(4-isopropylphenyl)acrylonitrile. This intermediate is then reacted with 4-isopropylaniline under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2-cyano-N,3-bis(4-propan-2-ylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or alkylating agents can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-2-cyano-N,3-bis(4-propan-2-ylphenyl)prop-2-enamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its functional groups that can interact with biological molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (E)-2-cyano-N,3-bis(4-propan-2-ylphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The cyano and amide groups can form hydrogen bonds and other interactions with these targets, affecting their activity and leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-2-cyano-N,3-bis(4-methylphenyl)prop-2-enamide
- (E)-2-cyano-N,3-bis(4-ethylphenyl)prop-2-enamide
- (E)-2-cyano-N,3-bis(4-tert-butylphenyl)prop-2-enamide
Uniqueness
(E)-2-cyano-N,3-bis(4-propan-2-ylphenyl)prop-2-enamide is unique due to the presence of isopropyl groups, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it distinct from similar compounds with different alkyl groups.
Eigenschaften
IUPAC Name |
(E)-2-cyano-N,3-bis(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c1-15(2)18-7-5-17(6-8-18)13-20(14-23)22(25)24-21-11-9-19(10-12-21)16(3)4/h5-13,15-16H,1-4H3,(H,24,25)/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPJCKPRGQUNDK-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(2-Pyridin-3-ylquinazolin-4-yl)amino]phenol;hydrochloride](/img/structure/B7742137.png)



![4-chloro-5-[(2Z)-2-(3-hydroxybenzylidene)hydrazinyl]pyridazin-3(2H)-one](/img/structure/B7742161.png)
![5-chloro-4-[(2Z)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B7742162.png)

![(2E)-2-cyano-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B7742171.png)

![propyl 4-[[(E)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B7742192.png)
